

Ceralasertib in Focus: A Comparative Guide to a Novel ATR Kinase Inhibitor

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Compound of Interest

Compound Name: Ceralasertib formate

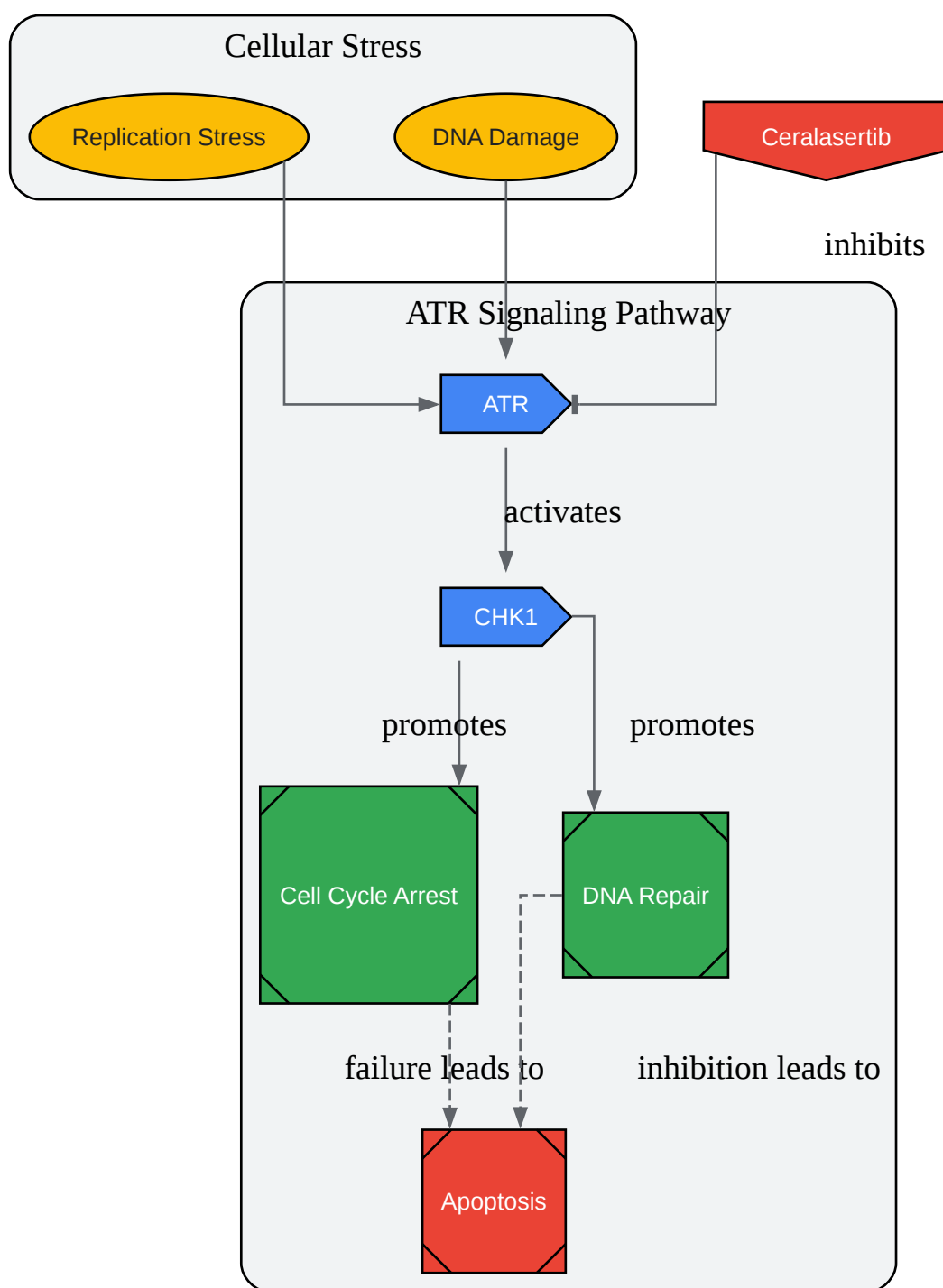
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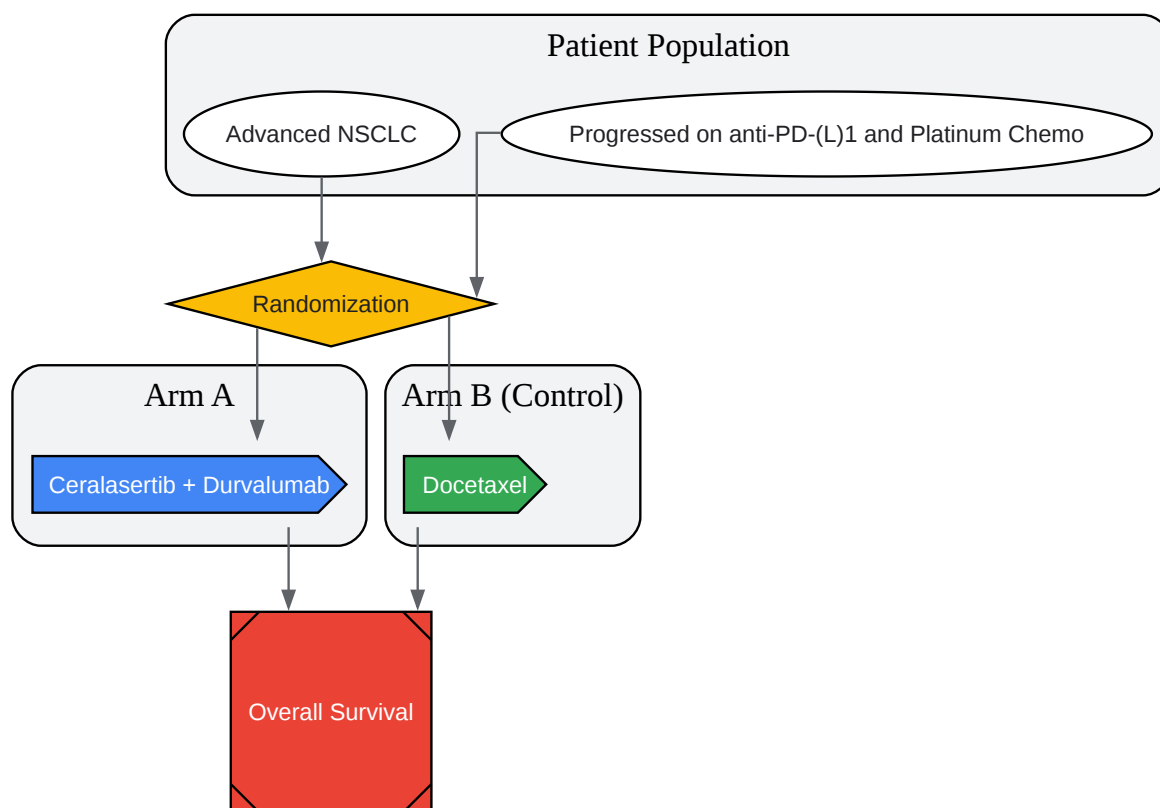
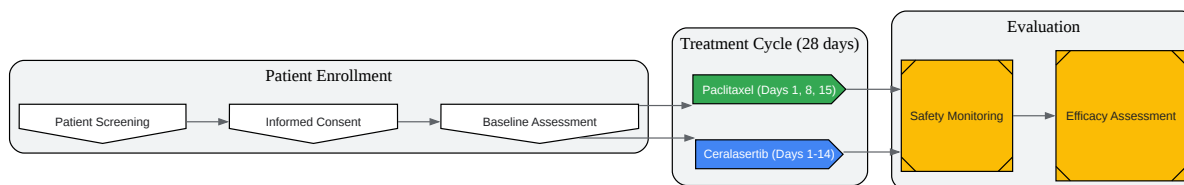
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In the rapidly evolving landscape of targeted cancer therapy, Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, has emerged as a promising agent.[1][2] This guide provides a comprehensive comparison of Ceralasertib's performance, drawing upon available clinical trial data, and places it in the context of other therapeutic strategies, particularly for researchers, scientists, and drug development professionals. While direct head-to-head studies with other specific kinase inhibitors are limited in the public domain, this guide will focus on comparisons with standard-of-care treatments and contextualize its unique mechanism of action.

Mechanism of Action: Targeting the DNA Damage Response

Ceralasertib's therapeutic potential lies in its inhibition of ATR, a critical kinase in the DNA Damage Response (DDR) pathway.[3][4] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the reliance on the ATR pathway for survival is heightened.[3] By blocking ATR, Ceralasertib prevents the repair of damaged DNA, leading to an accumulation of DNA damage and ultimately inducing cell death in cancer cells.[3]





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